molecular formula C20H23FN6O2 B2744468 N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide CAS No. 1021061-15-3

N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide

Cat. No. B2744468
CAS RN: 1021061-15-3
M. Wt: 398.442
InChI Key: SDAOSCGRYBGPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds that have attracted much interest due to their valuable pharmacological properties such as antiviral, antioxidant, and antimalarial . They are considered as bioisosteres of natural purines .


Synthesis Analysis

The synthesis of similar compounds often involves the formation of a pyrazol-3-one substrate, which then undergoes a series of reactions to produce the final product . For example, the 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacted with benzoylisothiocyanate to give N-benzoylthiourea derivative. The latter underwent ready cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative which was used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine core, which can be substituted at various positions to create a wide range of derivatives .


Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, including heterocyclization reactions to produce thiophene, pyridine, pyrimidine and pyran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific derivative. For example, 4-(2,6-dimethylmorpholino)thieno[3,2-d]pyrimidine has a molecular formula of C12H15N3OS and an average mass of 249.332 Da .

Scientific Research Applications

Neuroinflammation Imaging

N-(2-(4-(2,6-Dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide is investigated for its potential in neuroinflammation imaging. A study focused on novel pyrazolo[1,5-a]pyrimidines, related to the compound, for their ability to bind the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. These compounds showed subnanomolar affinity for TSPO and were evaluated as in vivo positron emission tomography (PET) radiotracers for neuroinflammation, indicating their potential application in detecting early signs of neuroinflammatory conditions (Damont et al., 2015).

Anti-Cancer Activity

Another research avenue explores the anti-cancer potential of derivatives of this compound. Studies on fluoro-substituted benzo[b]pyran derivatives, which share structural similarities, showed significant anti-lung cancer activity. These studies contribute to the understanding of how related compounds might inhibit cancer cell growth, providing a basis for further investigation into the anti-cancer applications of this compound and its derivatives (Hammam et al., 2005).

Antimicrobial and Anticancer Agents

Further, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized from structures similar to this compound. These compounds have shown potential as antimicrobial and anticancer agents, expanding the scope of research into therapeutic applications against various diseases (Hafez et al., 2016).

Mechanism of Action

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit certain kinases, such as cdk2 .

Mode of Action

It is believed to interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the functions of its targets. For instance, if the compound inhibits a kinase, it could affect signaling pathways that rely on the phosphorylation of proteins .

Pharmacokinetics

Mannich derivatives, which this compound is, are known to increase solubility and hence the bioavailability of the drug molecule .

Result of Action

The molecular and cellular effects of this compound’s action will depend on its specific targets and mode of action. If it inhibits a kinase, for example, it could disrupt signaling pathways and affect cell proliferation .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on the specific derivative and its intended use. Some derivatives have been evaluated for cytotoxicity using various cancer and normal cell lines .

Future Directions

Future research in this area may focus on the synthesis of new derivatives with improved pharmacological properties, as well as further investigation of their mechanisms of action .

properties

IUPAC Name

N-[2-[4-(2,6-dimethylmorpholin-4-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2/c1-13-10-26(11-14(2)29-13)18-17-9-25-27(19(17)24-12-23-18)8-7-22-20(28)15-3-5-16(21)6-4-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAOSCGRYBGPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.